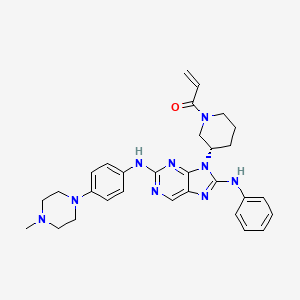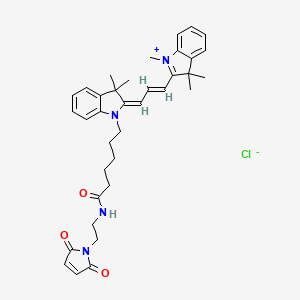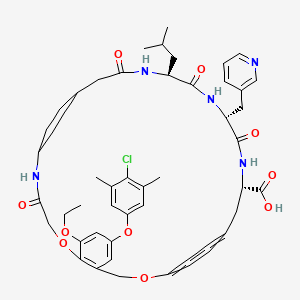
Methionol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methionol-d3, also known as 3-Hydroxypropyl methyl sulfide-d3, is a deuterated analog of methionol (3-methylthio-1-propanol). It is a volatile sulfur-containing alcohol that plays a significant role in the flavor profile of various food products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Methionol-d3 can be synthesized through the bioconversion of L-methionine by microorganisms such as Saccharomyces cerevisiae. The process involves the catabolism of L-methionine, which is supplemented in the fermentation medium. Optimal conditions for methionol production include a concentration of 0.30% (w/v) L-methionine, 0.10% (w/v) yeast extract, and zero level of diammonium phosphate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The bioproduction method involves the use of genetically engineered yeast strains that overexpress specific genes such as ARO8 and ARO10, which are involved in the Ehrlich pathway. This method has been shown to significantly enhance methionol production, achieving yields of up to 3.24 g/L .
化学反应分析
Types of Reactions
Methionol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Methionol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.
Industry: Applied in the flavor and fragrance industry to study the impact of sulfur compounds on food aroma
作用机制
Methionol-d3 exerts its effects through its involvement in metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is metabolized via the Ehrlich pathway, where it undergoes transamination and decarboxylation reactions catalyzed by enzymes such as aminotransferase and decarboxylase .
相似化合物的比较
Similar Compounds
- Methionol (3-methylthio-1-propanol)
- 3-Hydroxypropyl methyl sulfide
- 3-Methylmercapto-1-propanol
Uniqueness
Methionol-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with high precision, as deuterium provides a distinct mass difference that can be easily detected using mass spectrometry .
属性
分子式 |
C4H10OS |
|---|---|
分子量 |
109.21 g/mol |
IUPAC 名称 |
3-(trideuteriomethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
InChI 键 |
CZUGFKJYCPYHHV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])SCCCO |
规范 SMILES |
CSCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



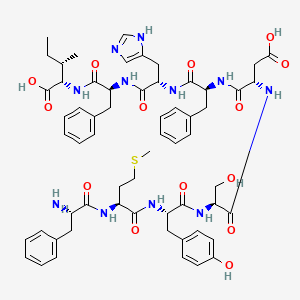
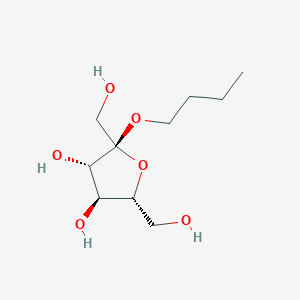
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
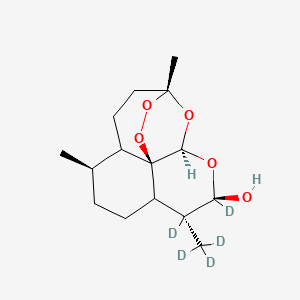
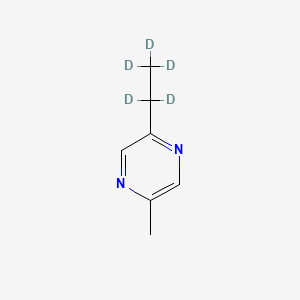
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
